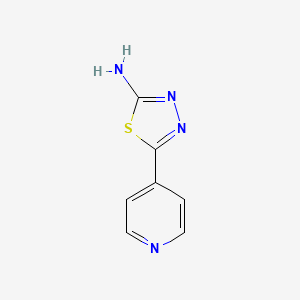

5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine

Description

Significance of Heterocyclic Scaffolds in Modern Drug Discovery and Development

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to drug discovery and development. ijsrtjournal.comnih.gov Their prevalence is notable, with reports indicating that over 90% of new drugs incorporate heterocyclic rings. idosi.org In fact, between 2010 and 2015, nearly two-thirds of the novel molecular anti-cancer agents approved by the FDA contained such structures. researchgate.net

The importance of these scaffolds lies in their structural diversity and their ability to engage in various intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, with biological targets. researchgate.net This versatility allows medicinal chemists to fine-tune the physicochemical, pharmacokinetic, and pharmacodynamic properties of drug candidates. researchgate.net Heterocycles are integral components of numerous existing medications, including anticancer agents like 5-fluorouracil (B62378) and methotrexate. nih.gov Their wide-ranging biological activities span from antibacterial and antifungal to antiviral and anti-inflammatory properties, making them attractive starting points for the design of new therapeutic agents. ijsrtjournal.comnih.gov

Overview of the 1,3,4-Thiadiazole (B1197879) Core as a Privileged Structure in Bioactive Molecules

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. nih.govbenthamdirect.com It is considered a "privileged scaffold" in medicinal chemistry due to its unique chemical properties and its consistent presence in molecules with diverse and potent biological activities. nih.govbenthamdirect.comeurekaselect.com The structural features of the 1,3,4-thiadiazole core contribute to its metabolic stability and ability to act as a bioisostere for other functional groups, enhancing the pharmacological profile of a molecule.

Derivatives of 1,3,4-thiadiazole have been the subject of extensive research and have demonstrated a broad spectrum of pharmacological effects. researchgate.netnih.gov These activities include:

Anticancer nih.govresearchgate.net

Antibacterial nih.govresearchgate.netnih.gov

Antifungal nih.govbenthamdirect.com

Anti-inflammatory nih.govjapsonline.com

Antitubercular nih.govjapsonline.com

Anticonvulsant nih.govmdpi.com

Diuretic researchgate.netmdpi.com

The adaptability of the 1,3,4-thiadiazole ring allows for various substitutions, enabling chemists to create large libraries of compounds for screening and to develop structure-activity relationships (SAR) that guide the design of more potent and selective drugs. researchgate.netnih.gov

Research Landscape of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine within Thiadiazole Chemistry

Within the vast family of thiadiazole derivatives, this compound stands out as a compound of significant research interest. Its structure incorporates both the versatile 1,3,4-thiadiazole ring and a pyridine (B92270) moiety, another important heterocycle in medicinal chemistry.

The synthesis of this compound has been reported through methods such as the reaction of pyridine-4-carboxylic acid with thiosemicarbazide (B42300). nih.govresearchgate.net X-ray crystallography studies have revealed details about its molecular structure and intermolecular interactions. nih.govresearchgate.net

| Property | Value | Source |

|---|---|---|

| CAS Number | 2002-04-2 | guidechem.com |

| Molecular Formula | C₇H₆N₄S | nih.gov |

| Molecular Weight | 178.22 g/mol | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

A significant area of research for this compound and its derivatives has been in the field of oncology. A notable study identified derivatives of this compound as potent inhibitors of Bloom helicase (BLM). nih.gov BLM is a DNA helicase involved in DNA repair, and its inhibition can increase the sensitivity of cancer cells to DNA-damaging agents. nih.gov This research led to the identification of ML216, a derivative that demonstrated cellular activity by inducing sister chromatid exchanges, a characteristic of Bloom syndrome. nih.gov

The research into derivatives of this compound highlights the utility of this scaffold in developing targeted therapies. The table below summarizes the biological activities of some related derivatives.

| Derivative Class | Biological Activity | Key Findings | Source |

|---|---|---|---|

| Substituted 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amines | Bloom Helicase Inhibition | Identified potent and selective inhibitors of Bloom helicase, such as ML216, which could potentiate the activity of anticancer agents. | nih.gov |

| Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | Macrofilaricidal | Discovered novel compounds for the potential treatment of human filarial infections like onchocerciasis. | acs.org |

| 5-Aryl-1,3,4-thiadiazole-based compounds | Anticancer | Synthesized derivatives with cytotoxic potential against MCF-7 and HepG2 cancer cell lines. | mdpi.com |

The ongoing investigation into this compound and its analogues underscores the enduring importance of the 1,3,4-thiadiazole scaffold in the quest for new and effective medicines.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-pyridin-4-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c8-7-11-10-6(12-7)5-1-3-9-4-2-5/h1-4H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWDTPBHCWJWGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173834 | |

| Record name | Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2002-04-2 | |

| Record name | 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Pyridin 4 Yl 1,3,4 Thiadiazol 2 Amine and Its Analogs

Foundational Cyclization Protocols for 1,3,4-Thiadiazole (B1197879) Ring Formation

The construction of the 1,3,4-thiadiazole core is a fundamental aspect of synthesizing the target compound. Several classical and modern cyclization strategies are employed, each with its own set of advantages and substrate scope.

Thiosemicarbazide-Based Cyclization Strategies

A prevalent and efficient method for the formation of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) or its derivatives with carboxylic acids or their equivalents. The reaction of thiosemicarbazide with a carboxylic acid, such as isonicotinic acid (pyridine-4-carboxylic acid), is a direct route to 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine. This transformation is typically facilitated by a dehydrating agent.

The proposed mechanism commences with a nucleophilic attack by the nitrogen atom of thiosemicarbazide on the carbonyl carbon of the carboxylic acid. This is followed by a dehydration step to form an intermediate. Subsequent intramolecular cyclization is initiated by the attack of the sulfur atom on the carbonyl carbon, which after another dehydration and electron migration, results in the formation of the aromatic 1,3,4-thiadiazole ring. nih.gov

Various condensing agents can be employed to drive this reaction, with phosphorus oxychloride (POCl₃) and concentrated sulfuric acid being common choices. jocpr.comrasayanjournal.co.in A one-pot synthesis method has been developed using polyphosphate ester (PPE) as a less harsh alternative to traditional reagents like POCl₃. This method involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of PPE, proceeding through an intermediate acylation product followed by cyclodehydration. encyclopedia.pubnih.gov

Table 1: Examples of Thiosemicarbazide-Based Cyclization

| Starting Carboxylic Acid | Reagent/Catalyst | Product | Yield (%) | Reference |

| Benzoic Acid | PPE | 5-Phenyl-1,3,4-thiadiazol-2-amine | 64.4 | nih.gov |

| p-Anisic Acid | Conc. H₂SO₄ | 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | - | researchgate.net |

| 4-Hydroxybenzoic Acid | Ferric Chloride | 2-Amino-5-(4-hydroxyphenyl)-1,3,4-thiadiazole | - | researchgate.net |

Note: Yields can vary based on specific reaction conditions.

Acylhydrazine-Mediated Synthetic Pathways

Another versatile route to 1,3,4-thiadiazoles involves the use of acylhydrazides as key intermediates. These are typically reacted with a sulfur-containing reagent, such as carbon disulfide (CS₂) or an isothiocyanate. encyclopedia.pub The reaction of an acylhydrazide with carbon disulfide in the presence of a base like potassium hydroxide (B78521) leads to the formation of a dithiocarbazate intermediate, which can then be cyclized to a 2-mercapto-1,3,4-thiadiazole. To obtain the 2-amino functionality, further chemical transformations would be necessary.

A more direct approach involves the reaction of an acylhydrazide, such as isonicotinic hydrazide, with an isothiocyanate. This reaction first forms a 1,4-disubstituted thiosemicarbazide intermediate. Subsequent cyclization, often under acidic or basic conditions, yields the corresponding 2,5-disubstituted-1,3,4-thiadiazole. The nature of the substituent on the isothiocyanate will determine the group at the 2-position of the thiadiazole ring.

Oxidative Cyclization Approaches in Thiadiazole Synthesis

Oxidative cyclization of thiosemicarbazones represents another important strategy for the synthesis of 2-amino-1,3,4-thiadiazoles. Thiosemicarbazones are readily prepared by the condensation of an aldehyde or ketone with thiosemicarbazide. For the synthesis of the target compound, the thiosemicarbazone of pyridine-4-carboxaldehyde would be the starting material.

Various oxidizing agents have been employed to facilitate this cyclization, including iron(III) chloride, copper(II) salts, and molecular iodine. jocpr.comsbq.org.br The reaction mechanism is thought to involve the oxidation of the thiosemicarbazone, leading to the formation of a reactive intermediate that undergoes intramolecular cyclization to form the thiadiazole ring. For instance, the oxidative cyclization of aldehyde thiosemicarbazones using ferric chloride has been reported to produce 2-amino-5-aryl-1,3,4-thiadiazoles. nih.gov Similarly, iodine-mediated oxidative cyclization of thiosemicarbazones in the presence of a base like potassium carbonate can also yield 2-amino-1,3,4-thiadiazole (B1665364) derivatives. jocpr.com

Table 2: Oxidizing Agents for Thiosemicarbazone Cyclization

| Oxidizing Agent | Substrate Example | Product Example | Reference |

| Iron(III) Chloride | Benzaldehyde thiosemicarbazone | 2-Amino-5-phenyl-1,3,4-thiadiazole | nih.gov |

| Molecular Iodine/K₂CO₃ | 1,4-Benzodioxine-based thiosemicarbazone | 1,4-Benzodioxine-based 2-amino-1,3,4-thiadiazole | jocpr.com |

| Ammonium Ferric Sulfate | 2-(Pyridin-2-ylmethylene)hydrazinecarbothioamide | 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine | nih.gov |

Transformational Routes from 1,3,4-Oxadiazole (B1194373) Precursors

The conversion of a 1,3,4-oxadiazole ring into a 1,3,4-thiadiazole ring offers an alternative synthetic pathway. This transformation typically involves the reaction of a 2,5-disubstituted 1,3,4-oxadiazole with a thionating agent. A common reagent for this purpose is phosphorus pentasulfide (P₂S₅). However, this method can sometimes require harsh reaction conditions.

A milder and more convenient procedure involves the use of thiourea (B124793) as the thionating agent. nih.gov The reaction is believed to proceed through the initial attack of the sulfur atom of thiourea on the oxadiazole ring, leading to a ring-opened intermediate. Subsequent recyclization with the elimination of urea (B33335) yields the desired 1,3,4-thiadiazole. This method has been successfully applied to the conversion of 2,5-diaryl-1,3,4-oxadiazoles to their corresponding thiadiazole analogs.

Another approach involves the reaction of 2-amino-5-aryl-1,3,4-oxadiazoles with Lawesson's reagent. This reagent is a well-known thionating agent in organic synthesis.

Table 3: Conversion of 1,3,4-Oxadiazoles to 1,3,4-Thiadiazoles

| 1,3,4-Oxadiazole Precursor | Thionating Agent | Product | Yield (%) | Reference |

| 2,5-Diphenyl-1,3,4-oxadiazole | Thiourea | 2,5-Diphenyl-1,3,4-thiadiazole | 65-72 | nih.gov |

| 2-Mercapto-5-(pyridyl)-1,3,4-oxadiazoles | Hydrazine (B178648) Hydrate (B1144303) | 4-Amino-3-mercapto-5-(pyridyl)-1,2,4-triazoles* | - | researchgate.net |

Note: In this specific case, the reaction with hydrazine hydrate leads to a triazole, highlighting the importance of reagent choice.

Targeted Synthesis of this compound

The direct synthesis of the title compound is of primary importance for its subsequent use in medicinal chemistry research.

Optimization of Reaction Conditions and Reagents

The synthesis of this compound has been achieved by reacting pyridine-4-carboxylic acid with thiosemicarbazide. In one reported procedure, the two reactants are mixed and heated in an oil bath at 363 K (90 °C) for 6 hours. After cooling, the crude product precipitates and can be purified by crystallization from ethanol (B145695).

The optimization of this synthesis can involve several factors to improve yield, purity, and reaction time. A comparative study of different synthetic methods for 2-amino-1,3,4-thiadiazoles highlighted variations in yield and reaction time based on the chosen conditions. researchgate.net

Key parameters for optimization include:

Condensing Agent: While direct heating can be effective, the use of condensing agents like phosphorus oxychloride (POCl₃), concentrated sulfuric acid, or polyphosphate ester (PPE) can significantly influence the reaction rate and yield. jocpr.comrasayanjournal.co.inencyclopedia.pub PPE offers a milder alternative to the more corrosive traditional acids. nih.gov

Solvent: The choice of solvent can impact the solubility of reactants and the reaction temperature. While some procedures are performed neat (without a solvent), others may benefit from the use of high-boiling point solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) to ensure the reaction goes to completion. nih.gov

Temperature and Reaction Time: These two parameters are intrinsically linked. Higher temperatures generally lead to shorter reaction times, but can also result in the formation of side products. Careful optimization is required to find the balance between reaction efficiency and product purity. For instance, heating a mixture of 4-substituted benzoyl thiosemicarbazides with concentrated sulfuric acid at 60-70°C for 5 hours has been reported for the synthesis of related compounds. rasayanjournal.co.in

Purification Method: The final purity of the compound is crucial for its intended applications. Recrystallization from suitable solvents like ethanol is a common and effective method for purifying the product. nih.gov

Further research into the optimization of these parameters for the specific synthesis of this compound could lead to more efficient and scalable production methods.

Novel Catalytic and Green Chemistry Approaches

Traditional synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles often involves the cyclization of a carboxylic acid and thiosemicarbazide using strong dehydrating agents like polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), or concentrated sulfuric acid. nih.govnih.gov For instance, this compound can be synthesized by reacting pyridine-4-carboxylic acid with thiosemicarbazide, typically by heating the mixture for several hours. nih.govresearchgate.net

However, these classical methods suffer from drawbacks such as the use of corrosive and toxic reagents, harsh reaction conditions, and the generation of significant waste. In response, green chemistry principles have driven the development of novel catalytic approaches.

A significant advancement is the one-pot synthesis of 1,3,4-thiadiazol-2-amine derivatives using polyphosphate ester (PPE) as a mild and efficient catalyst. mdpi.comencyclopedia.pub This method involves the reaction between a thiosemicarbazide and a carboxylic acid in the presence of PPE, proceeding through three steps in a single pot to yield the final 2-amino-1,3,4-thiadiazole. mdpi.com This approach successfully avoids the use of toxic additives like POCl₃ or SOCl₂. mdpi.comencyclopedia.pub The use of PPE not only serves as a catalyst but also as a reaction medium, simplifying the procedure and promoting a greener synthetic profile. mdpi.com Another environmentally friendly approach utilizes magnesium oxide, a low-cost and mild heterogeneous base catalyst, for multicomponent reactions that form complex thiadiazole derivatives. dmed.org.ua

Table 1: Comparison of Synthetic Approaches for 2-Amino-1,3,4-thiadiazoles

| Feature | Traditional Method | Novel PPE-Catalyzed Method |

|---|---|---|

| Catalyst/Reagent | POCl₃, PPA, H₂SO₄ | Polyphosphate Ester (PPE) |

| Reaction Type | Cyclodehydration | One-pot, three-step reaction |

| Conditions | Harsh, high temperature | Mild |

| Environmental Impact | Use of toxic and corrosive reagents | Avoids toxic additives, greener |

| Procedure | Often requires multiple steps | Simplified one-pot procedure |

Synthetic Routes to Structurally Diverse Derivatives of this compound

The therapeutic potential of the this compound scaffold can be extensively explored by creating structurally diverse derivatives. Modifications typically target three key positions: the exocyclic amino group, the pyridine (B92270) ring, and the incorporation of entirely new ring systems.

Functionalization of the Amino Group

The 2-amino group on the thiadiazole ring is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups and molecular extensions.

Urea and Amide Derivatives: A common strategy involves reacting the amine with isocyanates to form urea derivatives. For example, treatment of this compound with 3,4-dichlorophenylisocyanate yields the corresponding urea-linked compound. nih.gov Amide derivatives are also readily synthesized. One method involves a two-step process where the amine is first reacted with chloroacetyl chloride, followed by a nucleophilic substitution with various amines like piperazine (B1678402) derivatives. nih.gov A more direct and modern approach employs coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the condensation of the core amine with substituted carboxylic acids, forming a stable amide bond. researchgate.net

Schiff Base Formation: The amino group can be condensed with various aromatic aldehydes to form Schiff bases (imines), which serve as versatile intermediates for creating more complex molecules. nih.gov

Alkylation: The amine can be functionalized through the introduction of alkyl or substituted benzyl (B1604629) groups. For instance, N-allyl, N-ethyl, and N-(4-methoxybenzyl) derivatives of similar 5-(nitroheteroaryl)-1,3,4-thiadiazol-2-amines have been synthesized, demonstrating the versatility of this position for modification. tandfonline.com

Table 2: Examples of Amino Group Functionalization

| Reaction Type | Reagent(s) | Resulting Derivative | Reference |

|---|---|---|---|

| Urea Formation | 3,4-Dichlorophenylisocyanate | Phenylurea | nih.gov |

| Amide Formation | Substituted Aromatic Acid, HATU, DIPEA | N-Aryl Amide | researchgate.net |

| Amide Formation | 1. Chloroacetyl chloride; 2. Piperazine | N-Acetamide-Piperazine | nih.gov |

| Alkylation | Allyl Bromide | N-Allyl Amine | tandfonline.com |

| Schiff Base Formation | Aromatic Aldehyde | Imine (Schiff Base) | nih.gov |

Substituent Modification on the Pyridine Moiety

The pyridine ring offers another crucial point for structural diversification. Structure-activity relationship (SAR) studies have shown that modifications to this part of the molecule can significantly impact biological activity. nih.gov

In the development of Bloom Helicase inhibitors, researchers explored the importance of the 4-pyridyl group. nih.gov The synthesis of these analogs was achieved by reacting various pre-functionalized 2-amino-5-(substituted-aryl/heteroaryl)-1,3,4-thiadiazoles with an isocyanate. nih.gov This study revealed that the position of the nitrogen atom within the pyridine ring is critical.

Replacing the 4-pyridyl group with a phenyl group resulted in a loss of activity. nih.gov

Shifting the nitrogen from the 4-position to the 2-position (2-pyridyl) also led to an inactive compound. nih.gov

However, the 3-pyridyl analog demonstrated comparable activity to the parent 4-pyridyl compound, indicating some tolerance for positional isomerism. nih.gov

Table 3: Effect of Pyridine Moiety Modification on Biological Activity

| Original Moiety | Modified Moiety | Resulting Activity | Reference |

|---|---|---|---|

| 5-(Pyridin-4-yl )-... | 5-(Phenyl )-... | Inactive | nih.gov |

| 5-(Pyridin-4-yl )-... | 5-(Pyridin-2-yl )-... | Inactive | nih.gov |

| 5-(Pyridin-4-yl )-... | 5-(Pyridin-3-yl )-... | Comparable Activity | nih.gov |

Incorporation of Additional Heterocyclic and Aromatic Systems

To explore a wider chemical space and modulate physicochemical properties, additional heterocyclic or aromatic rings can be appended to the core structure. These additions can be achieved through various synthetic strategies.

Suzuki Coupling: This powerful cross-coupling reaction can be used to introduce new ring systems. For example, a pyrimidine (B1678525) ring was attached to a pyridine precursor before the formation of the thiadiazole. Specifically, a Suzuki coupling of 4-pyridine boronic acid with 2-chloropyrimidine-4-amine was used to create the necessary pyridyl-pyrimidine intermediate. nih.gov

Multi-component Reactions: Complex structures can be built efficiently using multi-component reactions. The condensation of a 2-aminothiazole (B372263) derivative, an aldehyde, and Meldrum's acid has been used to construct a fused thiazolo[4,5-b]pyridine (B1357651) system, demonstrating a method for ring annulation. dmed.org.ua

Functionalization via Linkers: As described in section 2.3.1, additional rings can be introduced via linkers attached to the 2-amino group. This includes attaching piperazine, which can be further substituted with other aryl groups, or forming urea-linked bi-heterocyclic systems containing rings like pyrazole (B372694) and pyrrole. nih.govnih.gov

Table 4: Strategies for Incorporating Additional Heterocyclic Systems

| Synthetic Strategy | Incorporated Heterocycle | Point of Attachment | Reference |

|---|---|---|---|

| Suzuki Coupling | Pyrimidine | Pyridine Moiety (pre-synthesis) | nih.gov |

| Nucleophilic Substitution | Piperazine | Amino Group (via acetyl linker) | nih.gov |

| Urea Formation | Pyrazole | Amino Group (via urea linker) | nih.gov |

| Ring Annulation | Thiazole | Fused to the Pyridine Ring | dmed.org.ua |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Substituents on the Pyridine (B92270) Ring for Pharmacological Efficacy

The pyridine ring at the 5-position of the 1,3,4-thiadiazole (B1197879) core is a significant determinant of the molecule's pharmacological profile. Alterations to this ring system can modulate the compound's interaction with biological targets. For instance, in the development of Bloom helicase (BLM) inhibitors, the position of the nitrogen atom within the pyridine ring was found to be crucial. While the parent compound features a pyridine-4-yl moiety, related analogs with a pyridine-2-yl or pyridine-3-yl group were also synthesized and evaluated. researchgate.netnih.gov

Furthermore, the introduction of various substituents onto the pyridine ring can fine-tune the electronic and steric properties of the molecule, thereby influencing its biological activity. Although specific SAR data for substituted pyridine rings on this exact scaffold is limited in the provided context, general principles of medicinal chemistry suggest that the addition of electron-donating or electron-withdrawing groups can impact the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds or ionic interactions with target proteins. The position of these substituents would also play a critical role in dictating the binding orientation within a receptor's active site.

Impact of Modifications at the 2-Amino Position on Biological Profiles

The 2-amino group of the 1,3,4-thiadiazole ring is a highly reactive and versatile handle for chemical modification, and alterations at this position have profound effects on the biological activity of the resulting derivatives. nih.gov A common strategy involves the acylation of the amino group to form amides. For example, a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and evaluated for their potential as lipoxygenase inhibitors and anticancer agents. nih.govresearchgate.net

The nature of the substituent on the amide nitrogen can significantly influence potency. SAR studies on these benzamide derivatives revealed that the presence of nitro groups on the phenyl ring led to higher cytotoxic activity against certain cancer cell lines, while methoxylated derivatives demonstrated potent enzyme inhibition. nih.govresearchgate.net This suggests that the electronic properties of the substituent play a key role in the compound's mechanism of action.

Beyond simple amides, the 2-amino group can be incorporated into more complex heterocyclic systems or used as a point of attachment for various pharmacophores. nih.gov The reactivity of this amine group allows for the synthesis of a diverse library of compounds, each with a potentially unique biological profile. researchgate.net

Below is a data table summarizing the impact of modifications at the 2-amino position on the anticancer activity of some 1,3,4-thiadiazole derivatives.

| Compound ID | Modification at 2-Amino Position | Observed Anticancer Activity |

| Series 1 | N-Benzoyl with nitro substituent | Higher cytotoxicity against PC3 cell line |

| Series 2 | N-Benzoyl with methoxy substituent | Acceptable activity against SKNMC cell line |

Contribution of the 1,3,4-Thiadiazole Scaffold to Diverse Activities

The 1,3,4-thiadiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.govresearchgate.net This five-membered heterocycle, containing two nitrogen atoms and a sulfur atom, is a versatile pharmacophore that contributes to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. oaji.netnih.govscispace.com

The unique structural and electronic properties of the 1,3,4-thiadiazole ring are key to its biological versatility. The presence of the =N-C-S- moiety and the ring's high aromaticity contribute to its metabolic stability. mdpi.com The sulfur atom can participate in van der Waals and hydrophobic interactions, while the nitrogen atoms can act as hydrogen bond acceptors. This combination of features allows the 1,3,4-thiadiazole scaffold to interact with a variety of biological targets, including enzymes and receptors. nih.govresearchgate.net

The bioisosteric relationship between the 1,3,4-thiadiazole and 1,3,4-oxadiazole (B1194373) rings further highlights its importance. nih.gov The ability to substitute one for the other allows for the fine-tuning of a compound's physicochemical properties and biological activity.

Elucidation of Key Pharmacophores for Target Interactions

Pharmacophore modeling is a powerful tool for identifying the key structural features of a molecule that are responsible for its interaction with a specific biological target. For 1,3,4-thiadiazole derivatives, these models have helped to elucidate the essential pharmacophoric elements required for activity.

A pharmacophore mapping study of 1,3,4-thiadiazole derivatives targeting the c-Met receptor identified a model featuring eight hydrophobic areas, two hydrogen bond acceptor sites, and one hydrogen bond donor site. nih.gov The hydrophobic regions were associated with terminal dichlorophenyl and phenyl moieties, while the hydrogen bond acceptors were located around a methoxy group. The hydrogen bond donor was identified as the amine group of the central thiadiazole moiety. nih.gov

Another study focused on identifying inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) utilized a ligand-based pharmacophore model. mdpi.com This model highlighted the importance of the nitrogen atoms in the 1,3,4-thiadiazole ring for forming hydrogen bonds with the target protein. Specifically, the nitrogen-nitrogen group of the thiadiazole moiety was shown to form two hydrogen bonds with the amino acid ASN923 in the VEGFR-2 active site, suggesting this interaction is crucial for binding affinity. mdpi.com

These studies underscore the importance of the 1,3,4-thiadiazole core and its substituents in defining the pharmacophoric features necessary for potent and selective biological activity.

Analysis of Electronic and Steric Effects on Biological Activity

The biological activity of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives is significantly influenced by the electronic and steric properties of their substituents. Quantitative Structure-Activity Relationship (QSAR) studies have been employed to quantify these effects and to build predictive models for designing more potent compounds. semanticscholar.orgresearchgate.netsemanticscholar.org

Electronic Effects: The electronic nature of substituents can modulate the electron density of the heterocyclic rings, affecting their ability to participate in hydrogen bonding, pi-pi stacking, and other non-covalent interactions with biological targets. For example, in the case of anticancer N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, the presence of electron-withdrawing nitro groups was associated with enhanced cytotoxicity, while electron-donating methoxy groups led to potent enzyme inhibition. nih.govresearchgate.net This indicates that the electronic properties of the substituents can influence the mechanism of action.

Steric Effects: The size and shape of substituents play a crucial role in determining how well a molecule fits into the binding pocket of its target. A 3D-QSAR study on a series of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines as PIM-1 inhibitors revealed that bulky groups at certain positions were favorable for activity. semanticscholar.org The steric field analysis suggested that increasing the bulk at a specific position on the indole ring could enhance the inhibitory potency. semanticscholar.org

Future Perspectives and Translational Research Opportunities

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

The foundation for future work on 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine is built upon successful medicinal chemistry campaigns that have already demonstrated the tractability of this scaffold. A prime example is the development of inhibitors for Bloom helicase (BLM), a key enzyme in DNA repair and genomic stability. Starting from a high-throughput screening hit, a systematic structure-activity relationship (SAR) study of this compound derivatives led to the discovery of highly potent and selective inhibitors.

One of the most notable analogues developed is ML216, which demonstrates low micromolar potency against BLM helicase. The optimization process revealed key structural insights: modifications to the amine group of the core scaffold were crucial for enhancing inhibitory activity. This rational design approach provides a clear roadmap for the synthesis of next-generation analogues. Future efforts can focus on further refining the substituents on the thiadiazole ring system to improve properties such as solubility, metabolic stability, and cell permeability, without compromising the on-target activity. Computational modeling and crystallographic studies of inhibitor-bound BLM can further illuminate the specific molecular interactions, guiding the design of new compounds with even greater potency and selectivity over related helicases like RECQ1 and WRN. nih.govresearchgate.netnih.govelifesciences.org

Table 1: SAR Highlights of this compound Derivatives as BLM Helicase Inhibitors

| Compound | Modification from Parent Scaffold | Key Finding |

| ML216 | Optimized substituent on the 2-amino group | Potent and selective BLM inhibitor with cellular activity. nih.gov |

| Compound 33 | Structurally related analogue of ML216 | Showed greater selectivity for BLM over WRN helicase compared to ML216. researchgate.net |

Exploration of Novel Biological Targets and Therapeutic Indications

While BLM helicase is a well-validated target for this scaffold, the 1,3,4-thiadiazole (B1197879) core is a versatile pharmacophore present in compounds with a wide array of biological activities. frontiersin.orgnih.govresearchgate.netscispace.com This suggests that derivatives of this compound could be repurposed or further modified to engage novel biological targets and address different therapeutic areas.

The broader class of 1,3,4-thiadiazole derivatives has been reported to exhibit significant anticancer, anticonvulsant, anti-inflammatory, and neuroprotective properties. frontiersin.orgnih.govnih.gov For instance, a related derivative, N-naphthalen-1-yl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine, was identified as a modulator of Alpha-Synuclein (SNCA) translation, pointing towards a potential therapeutic role in neurodegenerative diseases like Parkinson's disease. elifesciences.org Future research should involve screening focused libraries of this compound analogues against a diverse panel of kinases, protein-protein interactions, and other enzyme classes implicated in various pathologies. This exploration could uncover unexpected activities and expand the therapeutic potential of this chemical series beyond oncology.

Integration of Advanced In Vitro and In Vivo Models for Efficacy Validation

Translating promising compounds from the bench to the clinic requires robust validation in advanced preclinical models. For inhibitors derived from this compound, such as the BLM inhibitor ML216, a clear "on-target" cellular phenotype has been established. Treatment with these inhibitors induces a high frequency of sister chromatid exchanges (SCEs), a cellular hallmark of BLM deficiency. nih.govnih.gov This specific biomarker can be used in early-stage development to confirm the mechanism of action.

A key in vitro model involves paired cell lines, such as BLM-proficient and BLM-deficient fibroblasts. The selectivity of compounds like ML216 is demonstrated by their ability to inhibit the proliferation of BLM-proficient cells while having minimal effect on their BLM-deficient counterparts, confirming that the cellular activity is mediated through the intended target. nih.gov

For in vivo validation, mouse tumor xenograft models are essential. biocrick.com Studies have shown that BLM inhibitors can suppress tumor growth in xenograft models of non-small cell lung cancer and prostate cancer. nih.govpatsnap.com Future studies should expand to include patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs) that more accurately reflect human tumor biology and the tumor microenvironment. The use of patient-derived organoids could also offer a high-throughput method to screen for inhibitor efficacy and predict patient response.

Potential for Combination Therapy Strategies

A significant opportunity for BLM inhibitors derived from the this compound scaffold lies in combination therapy. Since BLM helicase is a crucial component of the DNA damage response (DDR), inhibiting its function can sensitize cancer cells to agents that cause DNA damage. This concept, known as synthetic lethality, is a clinically validated strategy.

Multiple studies have demonstrated that the BLM inhibitor ML216 acts synergistically with conventional chemotherapies. For example, it potentiates the cell-killing effects of the alkylating agent melphalan in multiple myeloma and the DNA-crosslinking agent cisplatin in prostate cancer cells. frontiersin.orgnih.govmdpi.com This approach can potentially overcome chemotherapy resistance. frontiersin.org

Furthermore, potent synergy has been observed when combining BLM inhibitors with PARP (poly-ADP-ribose polymerase) inhibitors, such as olaparib. nih.govnih.gov This dual targeting of DNA repair pathways has been shown to enhance the radiosensitivity of olaparib-resistant non-small cell lung cancer cells, both in vitro and in in vivo xenograft models. nih.govnih.govcancerbiomed.org These findings provide a strong rationale for clinical trials investigating combinations of next-generation this compound analogues with existing DNA damaging agents and PARP inhibitors.

Table 2: Investigated Combination Therapies with the BLM Inhibitor ML216

| Combination Agent | Cancer Type | Observed Effect |

| Melphalan | Multiple Myeloma | Synergistic cell killing and re-sensitization of resistant cells. frontiersin.org |

| Cisplatin | Prostate Cancer | Synergistic anticancer effects; enhanced apoptosis and DNA damage. nih.govmdpi.com |

| Olaparib (PARP Inhibitor) + Radiation | Non-Small Cell Lung Cancer | Synergistic radiosensitization of olaparib-resistant cells. nih.govnih.gov |

Development of Prodrugs or Targeted Delivery Systems

While analogues like ML216 have proven valuable as research tools, their translation into clinical candidates may require overcoming pharmacokinetic challenges such as poor solubility or off-target toxicity. The development of prodrugs or targeted delivery systems represents a promising strategy to enhance the therapeutic index of these compounds.

The 1,3,4-thiadiazole scaffold is amenable to chemical modification for prodrug design. For example, derivatives of the chemotherapy agent 5-fluorouracil (B62378) have been linked to a 1,3,4-thiadiazole moiety to create novel prodrugs. nih.gov A similar approach could be applied to potent this compound derivatives, where a promoiety is attached to the molecule to improve its drug-like properties, which is then cleaved in vivo to release the active inhibitor.

Furthermore, nanotechnology offers a viable path for targeted delivery. Encapsulating these inhibitors within nanoparticles, such as mesoporous silica nanoparticles or liposomes, could improve their solubility, prolong circulation time, and enable targeted accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect or by conjugation to tumor-specific ligands. dlsu.edu.ph Such advanced delivery systems could maximize efficacy at the tumor site while minimizing systemic exposure and associated side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of 4-pyridinecarboxylic acid with thiosemicarbazide under reflux conditions (363 K for 6 h), followed by crystallization from ethanol or acetone . Alternative methods involve coupling reactions using Pd(PPh₃)₄ catalysts in DME:H₂O (10:1) at 150 °C for 1 h . Optimization focuses on solvent selection (e.g., DMF for solubility), temperature control, and stoichiometric ratios of reagents to maximize yield and purity. Post-synthesis purification via recrystallization or column chromatography is critical for removing unreacted intermediates .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural validation employs multi-technique approaches:

- 1H/13C NMR : Identifies proton and carbon environments, confirming the presence of pyridine and thiadiazole rings.

- FTIR : Detects N–H stretching (3200–3400 cm⁻¹) and C=S vibrations (∼1250 cm⁻¹) .

- X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.32–1.37 Å) and dihedral angles between thiadiazole and pyridine rings (18.2°–30.3°), revealing conformational flexibility .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Due to incomplete toxicological data, researchers must:

- Use personal protective equipment (PPE): gloves, lab coats, and fume hoods.

- Avoid inhalation/ingestion; treat as a potential irritant (GHS Category 2).

- Store in airtight containers under inert conditions (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts in Pd-catalyzed coupling reactions?

- Methodological Answer : Key strategies include:

- Catalyst optimization : Pd(PPh₃)₄ (10 mol%) with Na₂CO₃ (3.0 eq.) enhances coupling efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DME:H₂O) improve substrate solubility and reduce side reactions.

- Temperature gradients : Stepwise heating (90–150 °C) minimizes thermal decomposition of intermediates .

Q. What structure-activity relationships (SAR) govern the biological activity of thiadiazole derivatives?

- Methodological Answer :

- Pyridine substitution : Electron-withdrawing groups (e.g., Cl at position 6) enhance antimicrobial activity by increasing electrophilicity .

- Thiadiazole core : The N–H group enables hydrogen bonding with biological targets (e.g., enzyme active sites), critical for inhibitory effects .

- Conformational analysis : Dihedral angles >25° reduce steric hindrance, improving binding affinity .

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer :

- Standardized assays : Use uniform protocols (e.g., MIC for antimicrobial studies) to minimize variability.

- Control experiments : Test against known inhibitors (e.g., ciprofloxacin) to validate assay conditions.

- Crystallographic data : Correlate activity with molecular conformation (e.g., hydrogen-bonding networks in crystal structures) .

Q. What computational methods are suitable for predicting the reactivity of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites.

- Molecular docking : Simulate interactions with biological targets (e.g., bacterial topoisomerase IV) using AutoDock Vina .

- ADMET profiling : Use SwissADME to estimate pharmacokinetic properties (e.g., bioavailability, BBB permeability) .

Q. How do hydrogen-bonding networks in the crystal lattice influence physicochemical properties?

- Methodological Answer :

- N–H···N interactions : Stabilize the supramolecular structure, increasing melting points and reducing solubility .

- Packing analysis : Two-dimensional networks (observed in X-ray studies) correlate with higher thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.